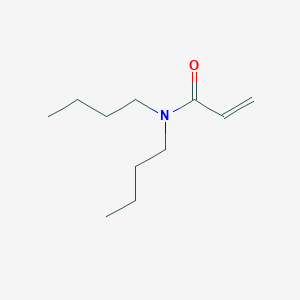

N,N-DI-n-BUTYLACRYLAMIDE

Description

Contextualization within N-Substituted Acrylamide (B121943) Monomers and Their Polymerization

N-substituted acrylamides are a broad class of monomers that have been extensively studied for their diverse properties and applications. researchgate.netuobaghdad.edu.iq These monomers are derivatives of acrylamide where one or both hydrogen atoms on the amide nitrogen are replaced by alkyl, aryl, or other functional groups. The nature of these substituents significantly influences the properties of the resulting polymers, such as their solubility, thermal behavior, and mechanical strength.

Polymers derived from N-substituted acrylamides are known for their wide range of applications, including their use as thickeners, in papermaking, textiles, and for soil erosion control. researchgate.netuobaghdad.edu.iq Some have also found utility as flocculants for water treatment. researchgate.netuobaghdad.edu.iq The polymerization of these monomers can be achieved through various techniques, most commonly free radical polymerization, which allows for the creation of a wide array of copolymers with tailored properties. kpi.ua Copolymerization is a particularly valuable technique as it enables the synthesis of new polymers with desired physicochemical characteristics, often leading to materials that are more useful than their corresponding homopolymers. researchgate.netuobaghdad.edu.iq

Rationale for Academic Investigation of N,N-DI-n-BUTYLACRYLAMIDE and its Derivatives

The academic investigation into this compound and its derivatives is driven by the unique combination of properties that the di-n-butyl substitution imparts to the resulting polymers. The two n-butyl groups lend a significant hydrophobic character to the monomer, which in turn influences the solution behavior, thermal properties, and self-assembly characteristics of its polymers. This makes DBA an interesting candidate for creating materials with specific responses to environmental stimuli, such as temperature.

Furthermore, the study of DBA contributes to a more fundamental understanding of structure-property relationships in N-substituted polyacrylamides. By systematically varying the alkyl substituents on the amide nitrogen, researchers can gain insights into how changes at the molecular level affect the macroscopic properties of the polymer. For instance, the reactivity of N,N-disubstituted acrylamides in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) is a subject of ongoing research, with studies indicating that the stronger electron-donating conjugative effect of the disubstituted structure makes them more reactive. acs.org

The exploration of DBA and its derivatives also opens up possibilities for the development of novel materials with tailored functionalities. For example, copolymers of DBA with more hydrophilic monomers can lead to amphiphilic block copolymers that self-assemble into micelles or other nanostructures in aqueous environments. These structures have potential applications in areas such as drug delivery and nanotechnology.

Historical Development and Evolution of Research on Dialkylacrylamides

The scientific inquiry into polymers and their properties has a rich history, evolving from early observations of natural polymers to the synthesis of a vast array of synthetic macromolecules. The study of research philosophy itself has progressed from ancient intellectual traditions through the Enlightenment's emphasis on reason and empiricism to the modern scientific method. cfrn.com.cn This historical progression has laid the groundwork for specialized fields like polymer chemistry.

Research into the origins of life and the formation of complex organic molecules has also informed our understanding of polymer science. The idea that life emerged from the gradual transformation of lifeless matter, and the subsequent "prebiotic soup" and "RNA world" hypotheses, highlight the fundamental role of molecular assembly and polymerization in the emergence of complex systems. nih.gov

Within the more focused history of polymer science, the development of research methods has been crucial. The information systems discipline, for example, has seen a gradual adoption and refinement of empirical methods like surveys and case studies over the past several decades. core.ac.uk Similarly, the study of dialkylacrylamides has benefited from the evolution of polymerization techniques. Early research often relied on conventional free radical polymerization. researchgate.netuobaghdad.edu.iq However, the advent of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and RAFT, has enabled the synthesis of well-defined polymers with controlled molecular weights and architectures. acs.orgresearchgate.netuni-bayreuth.de This has been a significant step forward, allowing for more precise control over the properties of poly(dialkylacrylamide)s and expanding their potential applications.

Significance of this compound in Contemporary Polymer Chemistry and Materials Science

In contemporary polymer chemistry, this compound is significant for its role in creating "smart" or "intelligent" polymers that respond to external stimuli. uni-bayreuth.de These materials can undergo reversible changes in their properties in response to small variations in their environment, such as temperature. This responsiveness is a key feature for applications in fields like biotechnology and nanotechnology.

The copolymerization of DBA with other monomers is a powerful tool for tuning the properties of the resulting materials. For instance, copolymerizing DBA with hydrophilic monomers can create amphiphilic polymers that self-assemble in water. kpi.ua This has been explored in the synthesis of block copolymers for various applications. researchgate.net

The use of controlled radical polymerization techniques has been instrumental in advancing the study of DBA. These methods allow for the synthesis of polymers with well-defined structures, which is crucial for understanding the relationship between molecular architecture and macroscopic properties. acs.orguni-bayreuth.de For example, RAFT polymerization has been successfully used to polymerize hydrophobic acrylamide derivatives like N-tert-butylacrylamide, a close relative of DBA. researchgate.net

The table below summarizes some key research findings related to the polymerization of N-substituted acrylamides, providing context for the ongoing investigation of DBA.

| Monomer(s) | Polymerization Technique | Key Findings |

| N-substituted acrylamides | Free Radical Polymerization | Synthesized new copolymers with varying physical properties for diverse applications. researchgate.netuobaghdad.edu.iq |

| N-substituted acrylamides (e.g., N,N-diethylacrylamide) | Free Radical Polymerization | The lower critical solution temperature (LCST) of copolymers can be adjusted by altering the comonomer composition. kpi.ua |

| N,N-dimethylacrylamide and n-butyl acrylate (B77674) | Atom Transfer Radical Polymerization (ATRP) | Successfully synthesized high molecular weight homopolymers and nearly random copolymers with narrow molecular weight distributions. researchgate.net |

| N-alkylacrylamides | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | N,N-disubstituted acrylamides are more reactive than N-monosubstituted ones due to stronger electron-donating effects. acs.org |

| N-tert-butylacrylamide | RAFT Polymerization | Achieved well-controlled polymerization with low polydispersity indices. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJMSHXCPBXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439556 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-13-7 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Di N Butylacrylamide and Its Polymeric Forms

Monomer Synthesis Pathways

The creation of the N,N-di-n-butylacrylamide monomer is the foundational step for producing its corresponding polymer. The purity and yield of this monomer are paramount for achieving polymers with desired molecular weights and functionalities.

The most common and well-established method for synthesizing N,N-dialkylacrylamides involves the reaction of a secondary amine with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of this compound, di-n-butylamine is reacted with acryloyl chloride.

Reaction Scheme:

Commonly used bases for this reaction include triethylamine or an excess of the dialkylamine reactant itself. The reaction is often performed in an inert solvent, such as diethyl ether or dichloromethane, at reduced temperatures to control the exothermic nature of the reaction.

Another conventional approach is the Ritter reaction, where an alcohol or alkene is reacted with a nitrile in the presence of a strong acid. For N-substituted acrylamides, this can involve the reaction of an appropriate alcohol with acrylonitrile. For instance, N-tert-butylacrylamide has been synthesized by reacting tert-butyl alcohol with acrylonitrile in the presence of sulfuric acid rasayanjournal.co.in.

While specific advanced synthetic routes for this compound are not extensively documented in the literature, advancements in the synthesis of related N,N-dialkylacrylamides can be considered. These methods often focus on improving reaction efficiency, reducing byproducts, and utilizing milder reaction conditions.

One such advanced approach involves enzymatic synthesis. Lipase-catalyzed amidation of acrylic acid or its esters with dialkylamines offers a more environmentally friendly route. This method avoids the use of harsh reagents like acryloyl chloride and can proceed under milder conditions, potentially leading to higher purity of the final product.

Another area of advancement is the use of flow chemistry for the synthesis of acrylamides. Continuous flow reactors can offer better control over reaction parameters such as temperature and mixing, leading to improved yields and purity. This methodology also allows for safer handling of reactive intermediates like acryloyl chloride.

Optimizing the purity and yield of the this compound monomer is crucial for successful polymerization. Key factors that influence the outcome of the synthesis include:

Stoichiometry of Reactants: Precise control over the molar ratios of di-n-butylamine, acryloyl chloride, and the base is essential to maximize the conversion to the desired product and minimize side reactions.

Reaction Temperature: Maintaining a low temperature during the addition of acryloyl chloride helps to prevent unwanted polymerization of the product and reduces the formation of byproducts.

Choice of Solvent and Base: The solvent should be inert to the reactants and facilitate easy product isolation. The base should be strong enough to effectively scavenge the generated HCl without promoting side reactions.

Purification Method: After the reaction, the crude product is typically washed with aqueous solutions to remove unreacted starting materials and salts. Further purification is often achieved through vacuum distillation or column chromatography to obtain a high-purity monomer. For instance, in the synthesis of N-tert-butylacrylamide, recrystallization from benzene has been employed to obtain white crystals with a yield of 87% rasayanjournal.co.in.

Homopolymerization Techniques for Poly(this compound)

The conversion of the this compound monomer into its homopolymer, poly(this compound), can be achieved through various polymerization techniques. The choice of method significantly impacts the molecular weight, molecular weight distribution, and architecture of the resulting polymer.

Free radical polymerization is a widely used and versatile method for polymerizing a broad range of vinyl monomers, including N-substituted acrylamides. The process is initiated by a radical species, which can be generated by the thermal or photochemical decomposition of an initiator.

For the polymerization of this compound, a common initiator is 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. The polymerization is typically carried out in a suitable solvent, such as toluene or N,N-dimethylformamide (DMF), at an elevated temperature (e.g., 60-80 °C) to induce the decomposition of the initiator.

The kinetics of free radical polymerization of N-substituted acrylamides can be influenced by the solvent. For example, the free radical photopolymerization of N,N-dimethylacrylamide is significantly accelerated in aqueous media cmu.edu. While specific kinetic data for this compound is scarce, studies on similar monomers provide insight. For instance, the copolymerization of N-tert-butylacrylamide has been carried out in DMF at 70°C using AIBN as an initiator rasayanjournal.co.in.

Table 1: Representative Conditions for Free Radical Polymerization of N-Substituted Acrylamides

| Monomer | Initiator | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| N-tert-butylacrylamide | AIBN | DMF | 70 | rasayanjournal.co.in |

| N,N-dimethylacrylamide | Ammonium persulfate | Water | - | nih.gov |

| N,N-diethylacrylamide | AIBN | THF | 60 | nih.gov |

Controlled radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The two most prominent CRP methods applicable to N,N-dialkylacrylamides are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate dormant polymer chains. This process allows for controlled chain growth. While the ATRP of this compound has not been specifically reported, studies on other N,N-dialkylacrylamides, such as N,N-dimethylacrylamide (DMAA), have been conducted. The ATRP of DMAA has been challenging, with some studies reporting a lack of control due to the complexation of the copper catalyst with the amide group of the polymer chain ends nih.gov. However, other research has demonstrated successful controlled polymerization of DMAA using specific catalyst systems, achieving high molecular weight homopolymers with narrow molecular weight distributions (Mw/Mn = 1.05–1.13) researchgate.net.

Table 2: Conditions for ATRP of N,N-dimethylacrylamide

| Catalyst System | Initiator | Solvent | Temperature | Mw/Mn | Reference |

|---|---|---|---|---|---|

| CuCl/Me6TREN | Methyl 2-chloropropionate | Toluene | Room Temp. | 1.05-1.13 | researchgate.net |

| CuBr/Me4Cyclam | - | Water | Room Temp. | Broad | nih.gov |

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. RAFT is known for its tolerance to a wide range of functional groups and reaction conditions. The RAFT polymerization of N,N-diethylacrylamide, a close structural analog of this compound, has been successfully demonstrated. These studies have shown that the choice of CTA and solvent significantly influences the polymerization kinetics and the degree of control over the final polymer researchgate.net. For example, using cyanoisopropyl dithiobenzoate as the CTA in toluene at 80 °C resulted in well-controlled polymerization with a short induction period researchgate.net.

Given the success with N,N-diethylacrylamide, it is highly probable that RAFT polymerization can be effectively applied to this compound to produce well-defined homopolymers.

Table 3: RAFT Polymerization of N,N-diethylacrylamide

| Chain Transfer Agent (CTA) | Solvent | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|

| Cyanoisopropyl dithiobenzoate | Toluene | 80 | Highest efficiency, short induction period | researchgate.net |

| Cumyl dithiobenzoate | Dioxane | 80 | Controlled polymerization | researchgate.net |

| tert-Butyl dithiobenzoate | Bulk | 80 | Controlled polymerization | researchgate.net |

Anionic Polymerization of N,N-Dialkylacrylamides

Anionic polymerization offers a pathway to polymers with highly controlled structures, including narrow molecular weight distributions and specific tacticities. cmu.eduacs.org This method involves initiation by a nucleophile, such as an organolithium compound, which attacks the monomer to form a propagating carbanion. researchgate.net The polymerization of N,N-dialkylacrylamides via this method requires stringent conditions, typically low temperatures (e.g., -78 °C) and high-purity reagents to prevent termination reactions. cmu.edu

The addition of Lewis acids, such as diethylzinc (Et₂Zn) or lithium chloride (LiCl), can significantly influence the polymerization and the stereochemistry (tacticity) of the resulting polymer. acs.org For example, the polymerization of N,N-diethylacrylamide with certain initiators in the presence of LiCl can produce highly isotactic polymers, while the use of Et₂Zn can lead to highly syndiotactic polymers. acs.org More recent developments have shown that a Lewis pair catalyst system, like Zn(OTf)₂/PPh₃, can enable a highly tolerant living/controlled anionic polymerization of dialkyl acrylamides at higher temperatures and even under open-air conditions. chemrxiv.org

Dispersion Polymerization Techniques for this compound Polymers

Dispersion polymerization is a heterogeneous polymerization method used to produce monodisperse polymer particles in the micron-size range. The reaction starts in a homogeneous solution where the monomer, initiator, and a steric stabilizer are dissolved in a solvent. As the polymer forms, it becomes insoluble in the solvent and precipitates, with the stabilizer adsorbing onto the particle surface to prevent aggregation.

This technique has been applied to N,N-dialkylacrylamides using methods like RAFT dispersion polymerization. For instance, N,N-dimethylacrylamide has been polymerized in n-alkanes using a thermoresponsive poly(tert-octyl acrylamide) as a steric stabilizer to form well-defined spherical diblock copolymer nanoparticles. whiterose.ac.ukrsc.orgcolab.ws The choice of solvent (dispersion medium) is critical for controlling particle size and morphology. researchgate.net

Table 3: RAFT Dispersion Polymerization of N,N-Dimethylacrylamide

| Stabilizer Block | Core-Forming Monomer | Dispersion Medium | Particle Morphology |

| Poly(tert-octyl acrylamide) | N,N-dimethylacrylamide | n-Heptane | Spherical nanoparticles whiterose.ac.ukrsc.org |

This table shows an example for a related N,N-dialkylacrylamide monomer.

Copolymerization Strategies Involving this compound

Copolymerization is a powerful strategy to create materials with tailored properties by combining two or more different monomers into a single polymer chain.

Statistical Copolymerization of this compound with Other Monomers

In statistical copolymerization, monomer units are incorporated into the polymer chain in a random or semi-random sequence, governed by their respective reactivity ratios. This approach allows for the fine-tuning of polymer properties, such as glass transition temperature and solubility, by adjusting the monomer feed ratio.

N,N-dialkylacrylamides have been statistically copolymerized with a variety of monomers using controlled radical polymerization techniques. For example, N,N-dimethylacrylamide has been copolymerized with n-butyl acrylate (B77674) via ATRP, with reactivity ratios (rDMAA = 1.16 and rnBA = 1.01) indicating the formation of a nearly random copolymer. researchgate.net Similarly, N-tert-butylacrylamide has been copolymerized with monomers like 2,4-Dichlorophenyl methacrylate (B99206) and 7-acryloyloxy-4-methyl coumarin (B35378) using conventional free-radical polymerization, resulting in random copolymers. rasayanjournal.co.insphinxsai.com The properties of the resulting copolymers depend on the specific comonomers used and their distribution along the polymer chain. acs.orgmdpi.com

Despite a comprehensive search of scientific literature, detailed research findings and data specifically concerning the synthetic methodologies for this compound and its polymeric forms, as outlined in the user's request, are not available. The existing body of research extensively covers related N,N-disubstituted acrylamides, such as N,N-dimethylacrylamide and N-isopropylacrylamide, but does not provide specific information on the block copolymer synthesis, graft copolymerization, or crosslinking copolymerization for this compound itself.

The strict adherence to the provided outline and the focus solely on this compound cannot be met due to the absence of specific studies on this compound in these contexts. Methodologies for similar compounds are well-documented, but in accordance with the instructions, this information cannot be extrapolated or included.

Therefore, the generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested is not possible at this time based on the available scientific literature. Further research dedicated specifically to the polymerization of this compound would be required to provide the information sought.

Polymerization Mechanisms and Kinetic Studies of N,n Di N Butylacrylamide

Mechanistic Investigations of N,N-DI-n-BUTYLACRYLAMIDE Homopolymerization

The homopolymerization of N,N-disubstituted acrylamides, such as this compound, typically proceeds via a free-radical chain-growth mechanism. This process involves three key stages: initiation, propagation, and termination. Initiation is achieved using thermal or photochemical initiators that generate free radicals, which then react with the monomer to begin the polymerization process.

Radical Propagation Pathways

Once initiated, the polymer chain grows through the sequential addition of monomer molecules to the radical at the propagating chain end. For an N,N-disubstituted acrylamide (B121943), the propagation step involves the attack of the growing polymer radical on the carbon-carbon double bond of a new monomer molecule. This process regenerates the radical at the new chain end, allowing for the addition of thousands of monomer units.

The rate of propagation is a critical factor in determining the final molecular weight of the polymer. For acrylamide monomers, propagation is generally a very fast process. For instance, acrylamide itself has a high propagation rate constant (k_p) of 3.93 × 10^4 L mol⁻¹ s⁻¹ at 25°C. nih.gov This high reactivity necessitates careful control over the polymerization conditions to prevent uncontrolled reactions and to manage the significant heat of polymerization. nih.gov

Chain Transfer Reactions

Chain transfer is a reaction that can limit the molecular weight of the resulting polymer. In this process, the activity of a growing polymer radical is transferred to another molecule, such as a solvent, monomer, or a dedicated chain transfer agent (CTA), thereby terminating the growth of that particular chain. wikipedia.org The new radical formed can then initiate the growth of a new polymer chain.

Studies on N-tert-butylacrylamide (TBAM) in various alcohol solvents have shown that chain transfer to the solvent increases as the number of methylene (B1212753) units in the linear alcohol increases. kingston.ac.uk The use of branched alcohols, such as 3-methyl-3-pentanol, resulted in the lowest chain transfer constants, allowing for the synthesis of higher molecular weight polymers. kingston.ac.uk In controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), the choice of CTA is crucial for regulating the polymerization of acrylamides and achieving polymers with desired molecular weights and narrow distributions. nih.gov

Termination Mechanisms

Termination is the final stage of radical polymerization, where the active radical chain ends are deactivated, ceasing polymer growth. The primary mechanisms for termination are combination (or coupling) and disproportionation. wikipedia.org

Combination: Two growing polymer radicals react to form a single, longer polymer chain. wikipedia.org

Disproportionation: A hydrogen atom is transferred from one radical chain end to another, resulting in two separate polymer chains: one with a saturated end and another with an unsaturated end. wikipedia.org

In the polymerization of acrylamide and its derivatives, termination can be complex. High concentrations of radicals, which can occur in uncontrolled polymerizations, lead to spontaneous termination reactions. cmu.edu In some systems, particularly at high conversions, termination can become diffusion-controlled as the viscosity of the reaction medium increases. researchgate.net The primary amide group in unsubstituted acrylamide can also complex with certain catalysts (like copper in ATRP), which can retard the deactivation step and lead to an increase in termination events. nih.govacs.org

Copolymerization Kinetics and Reactivity Ratios

Copolymerization involves the polymerization of two or more different monomers. The resulting copolymer's composition and properties are highly dependent on the relative reactivities of the monomers, which are quantified by monomer reactivity ratios (r₁ and r₂). These ratios describe the preference of a growing polymer chain ending in one type of monomer unit to add either the same monomer (homopolymerization) or the other monomer (copolymerization).

Determination of Monomer Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tudos Methods)

Monomer reactivity ratios are crucial kinetic parameters that predict the composition of a copolymer from the monomer feed composition. Several linearization methods are commonly used to determine these ratios from experimental data, including the Fineman-Ross and Kelen-Tüdös methods. scielo.orgrsc.orgnih.gov These methods involve polymerizing several different initial monomer feed ratios to low conversion, determining the resulting copolymer composition (often by ¹H-NMR spectroscopy), and then plotting the data according to their respective linear equations. scielo.orgresearchgate.net

Fineman-Ross Method: This method provides a linear equation from which r₁ and r₂ can be determined from the slope and intercept of the plot. nih.gov

Kelen-Tüdös Method: This is a refinement of the Fineman-Ross method that introduces an arbitrary constant to distribute the data points more evenly, often yielding more reliable results. rsc.orgnih.gov

While these linear methods are widely used, it has been noted that integrated, non-linear methods may provide greater accuracy, and the use of methods like Fineman-Ross and Kelen-Tüdös is sometimes discouraged due to potential inaccuracies. acs.org

The following tables present reactivity ratios determined for copolymers of N-tert-butylacrylamide (NTB) and N,N-dimethylacrylamide (DMAA), which serve as analogs for this compound.

| Comonomer (M₂) | r₁ (NTB) | r₂ (Comonomer) | Method | Reference |

|---|---|---|---|---|

| Quinolinylacrylate (QA) | 8.0 | 0.60 | Fineman-Ross | jocpr.comresearchgate.net |

| Quinolinylacrylate (QA) | 8.0 | 0.61 | Kelen-Tudos | jocpr.comresearchgate.net |

| 7-Methacryloyloxy-4-methyl coumarin (B35378) (MAMC) | 0.88 | 0.94 | Fineman-Ross | researchgate.net |

| 7-Methacryloyloxy-4-methyl coumarin (MAMC) | 0.88 | 0.94 | Kelen-Tudos | researchgate.net |

| Comonomer (M₂) | r₁ (DMAA) | r₂ (Comonomer) | Method | Reference |

|---|---|---|---|---|

| n-Butyl Acrylate (B77674) (nBA) | 1.16 | 1.01 | Jaacks | acs.orgacs.org |

| N-isopropylacrylamide (NIPAm) | 0.77 | 1.15 | Kelen-Tudos | nih.gov |

Influence of Comonomer Structure on this compound Incorporation

The structure of a comonomer significantly influences its incorporation into a growing polymer chain alongside this compound. Key factors include steric hindrance, polarity/hydrophilicity, and electronic effects.

Steric Effects: Bulky substituents on either the comonomer or the N,N-disubstituted acrylamide can hinder the approach of the monomer to the propagating radical, affecting the rate of incorporation. For instance, in the copolymerization of N,N-dimethylacrylamide (DMAA) and n-butyl acrylate (nBA), the reactivity ratios are close to 1, suggesting a nearly random incorporation, as the steric profiles are not dramatically different. acs.org

Hydrophilicity and Polarity: The polarity of the comonomer and the solvent can alter reactivity ratios. rsc.orgrsc.org In micellar copolymerization of acrylamide with hydrophobic N-alkylarylacrylamides, the microenvironment of the micelle modifies the reactivity ratios of hydrophobes that can form hydrogen bonds. acs.org For thermoresponsive polymers, incorporating hydrophilic comonomers like 2,3-dihydroxypropyl methacrylate (B99206) with N-isopropylacrylamide can increase the lower critical solution temperature (LCST) of the final copolymer. nih.gov

Electronic Effects: The electronic nature of the substituents on the comonomer influences the reactivity of its vinyl group. Electron-withdrawing groups can make the double bond more susceptible to radical attack, while electron-donating groups can have the opposite effect. This interplay determines the relative rates of homo- and cross-propagation. Studies involving various N-substituted acrylamides copolymerized with monomers like acrylonitrile, methyl acrylate, and methyl methacrylate yield copolymers with diverse physical properties, reflecting the influence of the comonomer structure. uobaghdad.edu.iqresearchgate.net

Solvent Effects on Polymerization Kinetics

The choice of solvent can exert a significant influence on the kinetics of free-radical polymerization for N-substituted acrylamides. Studies on compounds like N,N-dimethylacrylamide (DMAm) have shown that the polymerization rate can be strongly accelerated in aqueous media compared to organic solvents. researchgate.net For the photopolymerization of DMAm, the rate increased by an order of magnitude when the solvent was changed from organic to aqueous. researchgate.net This kinetic effect is primarily attributed to hydrogen bonding between water molecules and the amide carbonyl group. researchgate.net This interaction can affect the reactivity of the monomer's double bond and the stability of the growing macroradical. researchgate.net

In general, polar solvents can influence the propagation reaction, and their effects are a recurring theme in the study of free-radical polymerization. researchgate.netflinders.edu.au For the copolymerization of acrylamide with other monomers, the composition of the resulting copolymer has been shown to be heavily dependent on the solvent system used, with factors such as polarity and dielectric constant affecting the reactivity of the acrylamide double bond. researchgate.net While this compound lacks the N-H bond for hydrogen donation, its carbonyl group can act as a hydrogen bond acceptor, suggesting that its polymerization kinetics would also be sensitive to the hydrogen-bonding capabilities of the solvent.

Control of Polymer Architecture and Microstructure

The physical and chemical properties of a polymer are intrinsically linked to its architecture and microstructure. For poly(this compound), controlling factors such as tacticity, molecular weight, and chain structure is crucial for tailoring the material for specific applications. Methodologies developed for other acrylamides, particularly in the realm of controlled radical polymerization, are directly applicable.

Tacticity refers to the stereochemical arrangement of chiral centers along a polymer backbone, which can be isotactic (same orientation), syndiotactic (alternating orientation), or atactic (random orientation). researchgate.net This arrangement is critical as it influences the polymer's ability to crystallize, which in turn affects its mechanical, thermal, and optical properties. researchgate.net

Significant progress has been made in controlling the tacticity of N-substituted acrylamides through stereoselective radical polymerization. A key strategy involves the use of Lewis acids, such as lanthanide triflates (e.g., Y(OTf)₃ or Yb(OTf)₃), which can coordinate to the carbonyl oxygen of the acrylamide monomer. rsc.org This coordination restricts the monomer's orientation as it adds to the propagating chain end, thereby directing the stereochemistry. This approach, when combined with organotellurium-mediated radical polymerization (TERP), has successfully achieved dual control over both molecular weight and tacticity for monomers like N,N-dimethylacrylamide and N,N-diethylacrylamide. rsc.org

Another successful method involves visible-light-induced organocobalt-mediated radical polymerization in the presence of lanthanum triflate. This technique has produced highly isotactic poly(N,N-dimethylacrylamide) with meso dyad (m) content up to 94% and meso triad (B1167595) (mm) content up to 87%. rsc.org Such high isotacticity can induce crystallinity in otherwise amorphous polymers. rsc.org Hydrogen-bonding additives have also been explored to induce stereocontrol during acrylamide polymerization. chimia.ch

| Monomer | Polymerization Method | Lewis Acid / Additive | Resulting Tacticity | Reference |

|---|---|---|---|---|

| N,N-dimethylacrylamide | Organotellurium-mediated radical polymerization (TERP) | Y(OTf)₃ or Yb(OTf)₃ | Controlled tacticity | rsc.org |

| N,N-diethylacrylamide | Organotellurium-mediated radical polymerization (TERP) | Y(OTf)₃ or Yb(OTf)₃ | Controlled tacticity | rsc.org |

| N,N-dimethylacrylamide | Visible-light induced organocobalt-mediated polymerization | La(OTf)₃ | Highly Isotactic (up to 87% mm) | rsc.org |

Controlling the molecular weight and achieving a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of modern polymer synthesis. Controlled/living radical polymerization (CRP) techniques are powerful tools for achieving these goals. researchgate.net Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to a wide range of monomers, including N-substituted acrylamides. cmu.edu

The RAFT process allows for the synthesis of polymers with predictable number-average molecular weights (Mₙ) and low dispersity values (typically Đ < 1.4). cmu.edu For example, a series of relatively monodisperse poly(N-isopropylacrylamide) samples were synthesized via RAFT over a broad molecular weight range. cmu.edu By carefully selecting the RAFT agent and controlling reaction conditions, it is possible to produce polymers where the experimental molecular weight aligns closely with the theoretical prediction, demonstrating a high degree of control. This control is essential for creating well-defined block copolymers and other complex architectures. nih.gov

| Sample | Theoretical Mₙ (g/mol) | Experimental Mₙ (g/mol) | Dispersity (Đ) | Conversion (%) |

|---|---|---|---|---|

| PNIPAM 1 | 2,400 | 2,300 | 1.28 | 72 |

| PNIPAM 2 | 11,300 | 11,500 | 1.12 | 69 |

| PNIPAM 3 | 21,700 | 21,000 | 1.11 | 66 |

| PNIPAM 4 | 41,000 | 38,000 | 1.13 | 62 |

Data adapted from a study on poly(N-isopropylacrylamide) synthesis. cmu.edu

Cyclopolymerization is a unique polymerization mechanism that occurs with non-conjugated diene monomers, often referred to as 1,6-dienes. An analogue relevant to this compound would be a monomer containing two polymerizable double bonds, such as an N,N-diallyl substituted compound. A well-studied example is N,N-diallyl-N,N-dimethylammonium chloride (DADMAC). researchgate.net

The mechanism proceeds via a sequence of intramolecular cyclization and intermolecular propagation steps.

Initiation : A radical initiator attacks one of the allyl groups of the monomer.

Intramolecular Cyclization : The newly formed radical undergoes an intramolecular addition to the second allyl group within the same monomer unit. This cyclization step is typically favored over intermolecular propagation and results in the formation of a cyclic radical, usually a five- or six-membered ring. For diallyl compounds, five-membered pyrrolidinium (B1226570) rings are commonly formed. researchgate.netresearchgate.net

Intermolecular Propagation : The cyclic radical then propagates by adding to another monomer molecule, continuing the chain growth.

The efficiency of cyclopolymerization, meaning the degree to which cyclic units are formed instead of cross-linked or linear structures, depends on the monomer's structure and the reaction conditions. For monomers like DADMAC, cyclization is much more facile than intermolecular propagation, leading to highly efficient cyclopolymerization. researchgate.net This mechanism effectively converts a difunctional monomer into a linear polymer chain containing cyclic repeating units, avoiding the cross-linking and gelation that would typically occur in the polymerization of dienes.

Advanced Characterization of Poly N,n Di N Butylacrylamide and Its Copolymers

Spectroscopic Analysis of N,N-DI-n-BUTYLACRYLAMIDE Polymers

Spectroscopic methods are fundamental in elucidating the chemical structure and composition of PDBAM-based polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of polymers and for determining the composition of copolymers. nii.ac.jp

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of PDBAM, distinct signals corresponding to the different protons in the repeating unit allow for structural confirmation. The broad signals for the polymer backbone protons (–CH₂–CH–) typically appear in the range of 1.5-2.5 ppm. The protons of the n-butyl groups exhibit characteristic signals: the terminal methyl protons (–CH₃) appear furthest upfield around 0.9 ppm, while the methylene (B1212753) protons (–N–CH₂–CH₂–CH₂–CH₃) resonate at specific chemical shifts, with the methylene group adjacent to the nitrogen atom (–N–CH₂–) appearing further downfield (around 3.2-3.4 ppm) due to its electronegativity.

For copolymers of this compound, ¹H-NMR is crucial for determining the molar ratio of the constituent monomers. magritek.com The composition can be calculated by comparing the integration of a characteristic signal from one monomer to a signal from the comonomer. sphinxsai.comresearchgate.netnih.gov For example, the integral of the PDBAM –N–CH₂– protons can be compared with the integral of a unique proton signal from the comonomer to establish their relative incorporation into the polymer chain. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, offering a detailed look at the carbon skeleton of the polymer. Key signals include the carbonyl carbon of the amide group (around 175 ppm) and distinct peaks for the different carbons of the n-butyl chains and the polymer backbone. researchgate.netresearchgate.net In copolymers, the appearance of resonance peaks characteristic of both monomer units confirms the formation of the copolymer. researchgate.net For instance, the presence of a carboxylic group from a comonomer like acrylic acid would introduce a signal around 180 ppm. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Poly(this compound)

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) |

| Polymer Backbone (–CH ₂–CH –) | 1.5 – 2.5 | 35 – 45 |

| Amide Carbonyl (–C =O) | - | ~175 |

| N-Methylene (–N–CH ₂–) | 3.2 – 3.4 | ~48 |

| Methylene (–CH₂–CH ₂–CH₂–) | 1.4 – 1.6 | ~30 |

| Methylene (–CH₂–CH ₃) | 1.2 – 1.4 | ~20 |

| Terminal Methyl (–CH ₃) | ~0.9 | ~14 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the polymer structure, confirming the successful polymerization of the monomer. The FTIR spectrum of PDBAM is distinguished by several key absorption bands.

The most prominent peak is the strong absorption band for the amide I (C=O stretching) vibration, which typically appears around 1620-1650 cm⁻¹. mdpi.com Unlike primary or secondary polyacrylamides, PDBAM, being a tertiary amide, will not show N-H stretching or bending bands. Other significant bands include the C-H stretching vibrations of the alkyl groups (n-butyl and polymer backbone) in the 2800-3000 cm⁻¹ region. researchgate.net The presence of these characteristic bands and the absence of vinyl C=C stretching bands (which would appear around 1610-1635 cm⁻¹ in the monomer) confirm the formation of the polymer. mdpi.com For copolymers, FTIR can confirm the incorporation of a comonomer by identifying its unique functional groups, such as the broad O-H stretch for an acrylic acid unit. mdpi.com

Table 2: Key FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850 - 3000 | C-H Stretching | Alkyl (n-butyl, backbone) |

| ~1630 | C=O Stretching (Amide I) | Tertiary Amide |

| ~1460 | C-H Bending | Methylene (–CH₂–) |

| ~1380 | C-H Bending | Methyl (–CH₃) |

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS), is an invaluable technique for detailed polymer characterization. It provides information on the absolute molecular weight, the molecular weight distribution, and the identity of end-groups, which is crucial for polymers synthesized via controlled polymerization techniques. sigmaaldrich.comfrontiersin.org

In a MALDI-TOF-MS analysis of PDBAM, the spectrum displays a series of peaks, where each peak corresponds to an individual polymer chain (n-mer) with a specific degree of polymerization. sigmaaldrich.com The mass difference between adjacent peaks in the main distribution corresponds to the mass of the this compound repeating unit (183.30 g/mol ).

This high resolution allows for precise end-group analysis. waters.com The exact mass of each oligomeric peak is a sum of the masses of the initiator fragment, the repeating monomer units, and the terminating end-group, plus a cationizing agent (e.g., Na⁺ or Ag⁺). waters.comnih.gov By comparing the experimentally measured mass with the theoretical mass calculated for an expected structure, the identity and fidelity of the end-groups can be confirmed. sigmaaldrich.comnih.gov For low dispersity polymers (Đ ≤ 1.3), MALDI-TOF-MS can accurately determine the number-average (Mn) and weight-average (Mw) molecular weights. sigmaaldrich.com However, for polymers with broader distributions (polydispersity > 1.2), the accuracy may decrease, and the technique may fail to provide correct molecular-weight values. waters.comuvic.ca

Chromatographic Techniques for Polymer Characterization

Chromatography is essential for determining the molecular weight distribution of polymers, which significantly influences their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight distribution of polymers. resolvemass.ca The technique separates polymer molecules based on their hydrodynamic size in solution. sepscience.com Larger molecules elute faster from the chromatography column, while smaller molecules elute later.

A GPC/SEC analysis of a PDBAM sample yields several key parameters:

Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of molecules. resolvemass.ca

Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier molecules. resolvemass.ca

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which quantifies the breadth of the molecular weight distribution. resolvemass.ca A PDI value close to 1.0 indicates a narrow distribution, often characteristic of a well-controlled or living polymerization. researchgate.net

The analysis involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (THF), and passing it through a series of columns packed with porous gel. resolvemass.capolymersource.ca The molecular weight is typically determined relative to a set of polymer standards with known molecular weights, such as polystyrene or polymethylmethacrylate (PMMA). lcms.cz GPC is critical for monitoring polymerization reactions and ensuring batch-to-batch consistency in polymer production. resolvemass.ca

Table 3: Example GPC/SEC Data for PDBAM Samples Synthesized Under Different Conditions

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PDBAM-1 | 15,200 | 17,500 | 1.15 |

| PDBAM-2 | 16,100 | 22,500 | 1.40 |

| PDBAM-3 | 35,800 | 45,100 | 1.26 |

Thermal Analysis of this compound-Based Polymers

Thermal analysis techniques are employed to investigate the behavior of polymers as a function of temperature, revealing important information about their thermal transitions and stability. kohan.com.tw

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature. This technique is primarily used to determine the glass transition temperature (Tg) of amorphous polymers like PDBAM. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition appears as a step-like change in the heat flow curve during the second heating scan, which is evaluated to remove any prior thermal history. polymersource.ca The Tg is a critical parameter as it defines the upper temperature limit for the use of the material in many applications.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. netzsch.com This analysis provides information on the thermal stability and decomposition profile of the polymer. The TGA curve shows the temperature at which degradation begins (onset temperature) and the temperature of maximum decomposition rate. For PDBAM, TGA would reveal the temperature range over which the polymer is stable before the n-butyl groups or the polymer backbone begin to degrade.

Table 4: Typical Thermal Properties of PDBAM

| Property | Technique | Description |

| Glass Transition Temperature (Tg) | DSC | Temperature of transition from glassy to rubbery state. |

| Decomposition Temperature (Td) | TGA | Temperature at which significant mass loss due to degradation occurs. |

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of polymers, including phase transitions. eag.comhu-berlin.de By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify transitions such as the glass transition temperature (Tg), melting, and crystallization.

In the context of PDBA and its copolymers, DSC is instrumental in determining their phase transition behavior in aqueous solutions. For instance, studies on similar N-alkyl-substituted polyacrylamides, like poly(N-isopropylacrylamide) (PNIPAM), have shown a distinct lower critical solution temperature (LCST), a temperature at which the polymer undergoes a reversible coil-to-globule transition. nih.govmdpi.com This transition is driven by a balance between hydrophobic and hydrophilic interactions within the polymer chains as the temperature changes. mdpi.com Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. nih.gov

DSC analysis of copolymers can reveal how the incorporation of different monomers influences the LCST. For example, in copolymers of N,N-diethylacrylamide and N-ethylacrylamide, the cloud-point temperature, which is related to the LCST, was found to increase with the content of the more hydrophilic N-ethylacrylamide monomer. mdpi.com DSC can provide quantitative data on the enthalpy changes associated with these transitions, offering insights into the underlying molecular interactions. researchgate.net

The glass transition temperature (Tg) is another critical parameter determined by DSC. It represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For copolymers, the presence of a single Tg often indicates that the constituent monomers are miscible. mdpi.com

Table 1: Illustrative DSC Data for a Hypothetical PDBA Copolymer

| Thermal Property | Temperature (°C) |

| Glass Transition (Tg) | 142 |

| Onset of Degradation | 247 |

| Peak Degradation | 258 |

Note: This data is illustrative and based on findings for similar polyacrylamides. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to evaluate the thermal stability and decomposition characteristics of materials.

TGA of PDBA and its copolymers provides crucial information about their degradation profiles. A typical TGA experiment involves heating a small sample at a constant rate in an inert atmosphere, such as nitrogen, and recording the weight loss. mdpi.com The resulting thermogram plots percentage weight loss against temperature.

Studies on analogous polymers like poly(N-isopropylacrylamide) (PNIPAM) have shown that they can be thermally stable up to around 300°C. mdpi.com The degradation of PNIPAM often occurs in multiple stages, with the main decomposition happening at higher temperatures. mdpi.comnih.gov Analysis of the evolved gases during TGA, often coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR), can help elucidate the degradation mechanism. researchgate.net For PNIPAM, the primary degradation mechanism appears to be random chain scission, similar to polymers like polyethylene and polypropylene. researchgate.net

The thermal stability of copolymers can be influenced by the nature and ratio of the constituent monomers. TGA can be used to compare the thermal stability of different copolymer compositions. For instance, the degradation temperatures for hydrogels based on N-tert-butylacrylamide copolymers were observed to be in the range of 247-258°C for 50% mass loss. researchgate.net

Table 2: Representative TGA Data for a Hypothetical PDBA Polymer

| Temperature (°C) | Weight Loss (%) |

| 100 | 2 |

| 200 | 5 |

| 300 | 10 |

| 400 | 85 |

| 500 | 95 |

Note: This data is representative and based on the thermal behavior of similar polymers. mdpi.comscispace.com

Morphological and Microstructural Characterization

The morphology and microstructure of PDBA and its copolymers at the nanoscale are critical to their functional properties. A suite of advanced characterization techniques is employed to probe these features.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and polymers in suspension. ssau.runih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov Smaller particles move more rapidly, leading to faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. nih.gov By analyzing these fluctuations, the hydrodynamic radius of the particles can be calculated.

DLS is particularly valuable for characterizing the aggregation behavior of PDBA copolymers in aqueous solutions as a function of temperature. For example, in thermoresponsive polymers like PNIPAM, DLS can track the increase in particle size as the temperature approaches and surpasses the LCST, indicating the formation of aggregates. nih.gov

The technique provides not only the average particle size but also the polydispersity index (PDI), which is a measure of the broadness of the size distribution. mdpi.com A low PDI value suggests a monodisperse or narrowly distributed sample. mdpi.com

Table 3: Example DLS Data for PDBA Nanoparticles at Different Temperatures

| Temperature (°C) | Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

| 25 | 150 | 0.12 |

| 35 | 500 | 0.25 |

| 45 | 1200 | 0.40 |

Note: This data is hypothetical and illustrates the expected trend for a thermoresponsive polymer.

It is important to note that DLS measures the hydrodynamic size, which includes the solvent layer associated with the particle, and thus may yield larger sizes compared to techniques that measure the dry-state size, such as electron microscopy. researchgate.net

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. mdpi.com AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to create a topographical map.

AFM is a powerful tool for visualizing the surface morphology of PDBA and its copolymer films and nanoparticles. It can reveal features such as surface roughness, the presence of pores, and the shape and size of individual particles. nih.gove3s-conferences.org For instance, AFM has been used to study the surface of poly(N-isopropylacrylamide-co-acrylic acid) microgels, showing monodisperse particles with diameters around 800 nm in the dried state. e3s-conferences.orge3s-conferences.org

The technique can also be used to observe changes in morphology in response to environmental stimuli. For example, AFM can be performed in both air and water to study the swelling behavior of hydro-responsive polymers. nih.gov AFM studies on poly(NIPAM) films have shown that the surface morphology can change with temperature and upon annealing. jpn.orgresearchgate.net

Table 4: Illustrative AFM Surface Roughness Data for PDBA Copolymer Films

| Sample | Roughness (nm) |

| PDBA Film (as-cast) | 5.2 |

| PDBA Film (annealed) | 2.8 |

| PDBA-co-Monomer X Film | 7.1 |

Note: This data is for illustrative purposes.

Electron Microscopy (SEM, TEM) for Nanostructure Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for the direct visualization of the nanostructure of PDBA and its copolymers.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. In a typical SEM, a focused beam of electrons is scanned across the sample, and the interaction of the electrons with the sample produces various signals that are used to form an image. SEM is particularly useful for examining the morphology, porosity, and surface texture of materials. For example, SEM has been used to visualize the porous microstructure of poly(N-isopropylacrylamide) hydrogels. researchgate.net

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of a material. researchgate.net In TEM, a beam of electrons is transmitted through an ultrathin specimen. The interaction of the electrons with the sample forms an image that reveals details about the size, shape, and arrangement of nanoparticles. semanticscholar.org TEM has been used to confirm the spherical morphology of various polymer nanoparticles and to measure their collapsed diameters. nih.govlongdom.orgresearchgate.net

Both SEM and TEM provide complementary information to DLS and AFM. While DLS provides an average size in solution, electron microscopy offers direct visualization of individual particles in the dry state. researchgate.net

Table 5: Comparison of Nanoparticle Size Data from Different Techniques

| Technique | Measured Parameter | Typical Size (nm) |

| DLS | Hydrodynamic Diameter | 150 - 200 |

| SEM | Dry Particle Diameter | 100 - 150 |

| TEM | Dry Particle Diameter | 100 - 150 |

Note: This table provides a general comparison and actual values will vary depending on the specific polymer system.

Stimuli Responsive Behavior of Poly N,n Di N Butylacrylamide Copolymers

Thermoresponsive Properties and Lower Critical Solution Temperature (LCST)

A key characteristic of poly(N,N-di-n-butylacrylamide) and its copolymers is their thermoresponsive nature in aqueous solutions. They exhibit a Lower Critical Solution Temperature (LCST), which is the temperature above which the polymer becomes insoluble and precipitates from the solution. Below the LCST, the polymer is soluble. This reversible phase transition is a critical property for various applications.

| Copolymer System (Hypothetical) | Mole Fraction of this compound | Resulting LCST (°C) |

| Poly(this compound-co-Acrylamide) | 0.2 | Higher than homopolymer |

| Poly(this compound-co-Acrylamide) | 0.5 | Intermediate |

| Poly(this compound-co-Acrylamide) | 0.8 | Closer to homopolymer |

The hydrophilicity or hydrophobicity of the comonomer copolymerized with this compound has a predictable and significant impact on the LCST of the resulting copolymer.

This relationship provides a versatile method for fine-tuning the thermoresponsive behavior of these copolymers for specific applications.

The reversible phase transition of poly(this compound) copolymers in aqueous solutions at the LCST is governed by a delicate balance between hydrogen bonding and hydrophobic interactions. kpi.uamdpi.com

Below the LCST, the polymer chains are hydrated and exist in an extended coil conformation. The amide groups in the polymer backbone form hydrogen bonds with surrounding water molecules, which keeps the polymer dissolved. mdpi.com

As the temperature of the solution increases and approaches the LCST, the kinetic energy of the water molecules increases, leading to the weakening and breaking of the hydrogen bonds between the polymer and water. kpi.ua Simultaneously, the hydrophobic interactions between the n-butyl side chains of the this compound units become more dominant. mdpi.comnih.gov This shift in the balance of interactions causes the polymer chains to collapse into a more compact, globular state, expelling the bound water molecules. This process, known as a coil-to-globule transition, results in the aggregation of the polymer chains and subsequent phase separation from the aqueous solution, which is observed as turbidity or precipitation. nih.gov

This transition is reversible. Upon cooling the solution below the LCST, the hydrogen bonding between the polymer and water molecules is re-established, leading to the re-solubilization of the polymer chains and a return to a clear solution.

pH-Responsive Characteristics of this compound Copolymers

When this compound is copolymerized with ionizable comonomers, the resulting copolymers can exhibit pH-responsive behavior. This responsiveness is manifested as changes in the swelling or solubility of the polymer in response to variations in the pH of the surrounding medium.

The incorporation of acidic or basic comonomers into a poly(this compound) backbone can impart pH-sensitivity, leading to distinct swelling and deswelling behaviors.

Copolymers with Acidic Co-monomers (e.g., Acrylic Acid): At low pH, the acidic groups (e.g., carboxylic acid) are protonated and thus neutral. The polymer chain is less hydrophilic and may be in a collapsed or less swollen state. As the pH increases above the pKa of the acidic comonomer, the acidic groups deprotonate, becoming negatively charged. The electrostatic repulsion between these charged groups along the polymer backbone forces the polymer network to expand, leading to significant swelling of the hydrogel. researchgate.net

Copolymers with Basic Co-monomers: Conversely, for copolymers containing basic comonomers, the polymer will be more swollen at low pH due to the protonation and subsequent electrostatic repulsion of the basic groups. As the pH increases, the basic groups become deprotonated and neutral, reducing the electrostatic repulsion and causing the polymer to deswell or collapse.

This pH-triggered change in swelling is a reversible process, allowing these materials to act as "smart" hydrogels that can modulate their volume in response to environmental pH changes.

The apparent pKa of a pH-responsive copolymer can be determined by monitoring a property that changes with the degree of ionization as a function of pH. Common methods include potentiometric titration or observing the pH at which the half-maximal swelling of a hydrogel occurs. nih.gov For example, in a study of N-isopropylacrylamide copolymers with alkyl acrylic acids, the apparent pKa was determined from pH response curves of polymer swelling. nih.gov By plotting the degree of swelling against pH, the inflection point of the curve corresponds to the apparent pKa of the ionizable comonomer within the polymer system. The apparent pKa can be influenced by factors such as the copolymer composition and the hydrophobicity of the non-ionizable comonomer, such as this compound.

Multi-Responsive Systems Incorporating this compound

Integration with Other Stimuli (e.g., Light, Ionic Strength)

There is no available research on the integration of other stimuli, such as light or ionic strength, with Poly(this compound) copolymers. In principle, photo-responsive moieties could be incorporated into the polymer backbone or as side chains to impart light sensitivity. Similarly, the response of the copolymer to changes in ionic strength would be expected, particularly if ionizable comonomers are present, as the salt concentration would affect the electrostatic interactions and hydration of the polymer chains. However, without experimental data, any discussion remains purely hypothetical.

Advanced Applications of N,n Di N Butylacrylamide Derived Materials

Biomedical and Biotechnological Applications

The biocompatibility and stimuli-responsive nature of N,N-DI-n-BUTYLACRYLAMIDE-based polymers make them promising candidates for various biomedical and biotechnological applications. These materials can be engineered to interact with biological systems in a controlled manner, offering innovative solutions in tissue engineering, drug delivery, and diagnostics.

Tissue Engineering Scaffolds based on Thermoresponsive this compound Copolymers

Thermoresponsive copolymers are at the forefront of tissue engineering, providing dynamic scaffolds that can support cell growth and facilitate the non-invasive harvest of engineered tissues. Copolymers of N-substituted acrylamides, such as N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NtBA), have been investigated for creating advanced scaffolds. nih.govmdpi.com The incorporation of hydrophobic monomers like this compound into a thermoresponsive polymer network can modulate the lower critical solution temperature (LCST), which is the temperature at which the polymer undergoes a reversible phase transition from a soluble to an insoluble state. This property is crucial for developing "smart" scaffolds that are biocompatible and responsive to physiological conditions. nih.govmdpi.com

These copolymers can be fabricated into three-dimensional (3D) porous structures that mimic the native extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. mdpi.comnih.gov Research on similar copolymers has shown that the hydrophobicity of the comonomer can enhance cell adhesion and proliferation. mdpi.com By adjusting the temperature, the scaffold can be induced to shrink or swell, allowing for the detachment of a complete cell sheet without the need for enzymatic treatment, a process known as "cell sheet engineering". nih.gov This technique is invaluable for creating transplantable tissues.

Below is a table summarizing the properties of thermoresponsive copolymers used in tissue engineering, which can be extrapolated to predict the behavior of this compound-containing copolymers.

| Copolymer Composition | Key Properties | Application in Tissue Engineering |

| Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) | Thermoresponsive with tunable LCST, improved cell adhesion | 3D scaffolds for cell culture and non-invasive detachment of tissue constructs mdpi.com |

| Poly(N-isopropylacrylamide-co-butylacrylate) | Biocompatible, thermoresponsive in cell culture medium | Formation and detachment of cell sheets for in situ applications nih.gov |

| Poly(N-isopropylacrylamide) grafted surfaces | Temperature-controlled cell adhesion and detachment | Cell sheet engineering for regenerative medicine nih.gov |

Cell Culture Substrates with Controlled Adhesion and Detachment

The ability to control cell adhesion and detachment on a substrate is critical for various applications in cell biology and tissue engineering. Surfaces coated with thermoresponsive polymers derived from this compound can offer a dynamic interface for cell culture. At temperatures above the LCST, the polymer surface is hydrophobic, promoting protein adsorption and subsequent cell adhesion. mdpi.com When the temperature is lowered below the LCST, the polymer chains hydrate and become hydrophilic, leading to the spontaneous detachment of adherent cells. mdpi.com

This temperature-responsive behavior allows for the gentle harvesting of cells as a confluent sheet, preserving cell-cell junctions and the extracellular matrix. nih.gov This is a significant advantage over traditional methods that use proteolytic enzymes like trypsin, which can damage cell surface proteins. nih.gov The properties of the polymer film, such as thickness and grafting density, can be controlled to optimize both cell adhesion and detachment efficiency. nih.govresearchgate.net

The following table outlines the characteristics of thermoresponsive surfaces for controlled cell culture, which can be applied to the design of this compound-based substrates.

| Surface Modification | Control Mechanism | Outcome for Cell Culture |

| Spin-coated Poly(N-isopropylacrylamide-co-acrylamide) | Temperature-triggered hydrophobic-to-hydrophilic transition | Promotes cell adhesion at 37°C and allows for complete cell sheet detachment at lower temperatures researchgate.net |

| Poly(N-isopropylacrylamide)-based block copolymer nanocoatings | Temperature-controlled surface affinity | Regulates cell adhesion, proliferation, and detachment by varying polymer chain length rsc.org |

| Cationized Poly(N-isopropylacrylamide) brush surfaces | Combined thermoresponsive and electrostatic effects | Enhances cell adhesion at 37°C while still allowing for efficient detachment at 20°C semanticscholar.org |

Drug Delivery Systems and Carriers

Polymers based on this compound can be formulated into hydrogels and nanoparticles for the controlled delivery of therapeutic agents. researchgate.netnih.govmdpi.com The thermoresponsive nature of these polymers allows for the development of "smart" drug delivery systems that can release their payload in response to a temperature stimulus. For instance, a drug can be encapsulated within a hydrogel at a temperature below its LCST. When the hydrogel is introduced into the body and warms to physiological temperature (above the LCST), it can undergo a phase transition, leading to the controlled release of the entrapped drug. mdpi.commdpi.com

The release kinetics of a drug from these carriers can be tuned by altering the polymer composition, crosslinking density, and the size of the nanoparticles or hydrogel mesh. researchgate.netnih.gov These systems can protect drugs from degradation, improve their solubility, and provide sustained release, thereby enhancing therapeutic efficacy and reducing side effects. nih.gov

The table below summarizes different hydrogel-based drug delivery systems, providing a model for the potential applications of this compound-derived carriers.

| Carrier System | Release Mechanism | Potential Therapeutic Application |

| Thermoresponsive Hydrogel Nanoparticles | Temperature-dependent swelling and collapse of the network | Controlled release of macromolecular drugs nih.gov |

| Injectable in situ-gelling Hydrogels | Sol-gel transition at body temperature | Sustained release of drugs at the injection site nih.govmdpi.com |

| pH and Temperature-Responsive Copolymers | Dual stimuli-responsive drug release | Targeted drug delivery to specific tissues with altered pH, such as tumors nih.gov |

Biosensors and Smart Surfaces

"Smart surfaces" are materials that can respond to changes in their environment, and polymers derived from this compound are excellent candidates for creating such surfaces. azom.com The thermoresponsive properties of these polymers can be harnessed to control interfacial properties, which is highly desirable for biosensor applications. nih.gov For example, a biosensor surface can be functionalized with a thermoresponsive polymer to modulate the binding and release of target analytes.

In one innovative application, nanopatterned surfaces of thermoresponsive polymers have been used to control bacterial adhesion. nih.gov At a higher temperature, the collapsed polymer chains expose biocidal agents that kill attached bacteria. Upon cooling, the polymer swells and releases the dead bacteria from the surface. nih.gov This concept of switchable functionality can be extended to various biosensing platforms where controlled interaction with biomolecules is required.

The following table provides examples of smart surfaces and their applications, which could be realized using this compound-based materials.

| Smart Surface Design | Principle of Operation | Application |

| Nanopatterned Thermoresponsive Polymer Brushes | Temperature-triggered conformational changes to conceal or expose immobilized molecules | Controlled attachment, killing, and release of bacteria nih.gov |

| Thermoresponsive Polymer-Coated Surfaces | Reversible switching between cell-adhesive and cell-repellent states | Biorecognition-based cell capture and release |

| Fluorescent Thermoresponsive Copolymers | Temperature-dependent changes in fluorescence intensity | Molecular thermometers for monitoring local temperature changes researchgate.net |

Molecularly Imprinted Polymers (MIPs) for Molecular Recognition

Molecularly imprinted polymers (MIPs) are synthetic receptors that are created with binding sites complementary in shape, size, and functionality to a target molecule. mdpi.comnih.gov Acrylamide-based monomers are frequently used in the synthesis of MIPs due to their ability to form hydrogen bonds with template molecules. nih.govresearchgate.net this compound, with its amide group, can also be utilized as a functional monomer in the preparation of MIPs.

The process involves polymerizing the functional monomer and a cross-linker in the presence of a template molecule. Subsequent removal of the template leaves behind specific recognition sites. rsc.org These MIPs can exhibit high selectivity and affinity for the target molecule, making them valuable in applications such as chemical sensors, separation processes, and as antibody mimics in immunoassays. nih.govnih.gov The incorporation of stimuli-responsive monomers, such as N-tert-butylacrylamide, into MIPs allows for the modulation of their binding affinity by external triggers like temperature. mdpi.commdpi.com

The table below details different MIP systems and their molecular recognition capabilities, which can be extended to this compound-based MIPs.

| MIP System | Target Molecule | Principle of Recognition |

| Acrylamide-based thin-sheet hydrogel MIPs | Myoglobin (protein) | Shape and chemical complementarity through hydrogen bonding nih.govnih.gov |

| Thermo-responsive MIPs with N-tert-butylacrylamide | Bovine Serum Albumin (BSA) | Temperature-modulated binding and release mdpi.com |

| MIPs with N-isopropylacrylamide | Oligopeptides | Targeting specific protein fragments for cancer cell recognition mdpi.com |

Water Treatment and Environmental Technologies

Polymers derived from acrylamide (B121943) and its derivatives have found applications in water treatment and other environmental technologies. nbinno.com N-Tert-Butylacrylamide, a related compound, is used in the synthesis of polymers for water purification. nbinno.com These polymers can act as flocculants, aiding in the removal of suspended particles and contaminants from water. The incorporation of monomers like this compound could be explored to develop novel polymers with enhanced performance in water treatment processes. The hydrophobic nature of the di-n-butyl groups might enhance the binding of certain organic pollutants. While direct research on this compound for this application is limited, the known uses of similar acrylamide-based polymers suggest a potential avenue for future investigation.

Flocculants and Coagulants utilizing this compound Polymers

Polymers based on acrylamide are extensively used as flocculants in water and wastewater treatment. koszalin.plresearchgate.net These synthetic organic polymers are often more efficient than inorganic counterparts, achieving higher flocculation effectiveness at lower dosages. The primary mechanisms by which polyacrylamide-based flocculants function are charge neutralization and adsorption bridging. In adsorption bridging, the long polymer chains attach to multiple colloidal particles, forming larger aggregates (flocs) that can be easily separated from the liquid phase. mdpi.com

While research on poly(this compound) specifically as a flocculant is not extensively detailed in publicly available literature, the performance of related N-substituted polyacrylamides provides significant insight. For instance, copolymers of acrylamide have been synthesized to create effective flocculants for treating industrial wastewater, such as that from mining and coking operations. koszalin.pl Studies comparing different polyacrylamide derivatives show that modifications to the polymer structure significantly impact performance. For example, starch grafted with poly(N,N-dimethylacrylamide) (St-g-PDMA) showed better performance in flocculating bentonite and coal suspensions compared to starch grafted with standard polyacrylamide (St-g-PAM). scispace.com

The incorporation of the N,N-di-n-butyl group into the polymer backbone would be expected to introduce significant hydrophobic character. This could enhance the polymer's interaction with oily or hydrophobic contaminants in wastewater, potentially improving flocculation efficiency in specific industrial effluents, such as those from oil fields. researchgate.netnih.gov The performance of these specialized polymers is often evaluated by their ability to reduce turbidity and suspended solids. koszalin.plresearchgate.net

Table 1: Performance of Various Acrylamide-Based Flocculants

This table summarizes the reported efficiency of different polyacrylamide-based flocculants in treating various types of wastewater.

| Flocculant Type | Wastewater/Suspension | Key Findings |

|---|---|---|

| Poly(acrylamide-co-acrylic acid) | Slaughterhouse Wastewater | Demonstrated effective removal of total suspended solids and fatty matter. researchgate.net |

| Poly(acrylamide-co-acrylic acid)/Diatomite Composite | Oil-field Fracturing Wastewater | Achieved over 90% transmittance with a low dosage of 12-35 ppm and settling time under 5 seconds. nih.govresearchgate.net |

| Starch-g-poly(N,N-dimethylacrylamide) | Bentonite & Coal Suspensions | Showed better flocculation performance compared to Starch-g-polyacrylamide. scispace.com |

| Cationic Polyacrylamide (P(AM-DMDAAC)) | Dimethyl Phthalate (B1215562) (DMP) solution | Achieved a DMP removal rate of 92.6% after a 50-minute settling time. mdpi.com |

Adsorbents for Metal Ions and Contaminants